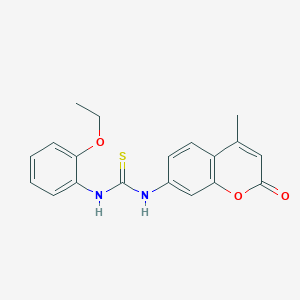![molecular formula C14H22N2O3S B4649817 N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
Descripción general
Descripción
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide, also known as DMXAA, is a synthetic compound that has been found to have anti-tumor properties. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous studies investigating its potential as an anti-cancer drug.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is not fully understood. It is thought to activate the immune system, leading to the release of cytokines and other immune factors that can induce tumor necrosis. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that is essential for the growth of new blood vessels.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It can also inhibit the production of VEGF, as mentioned earlier. In addition, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide in lab experiments is that it has been extensively studied and its anti-tumor properties are well-established. However, N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can be difficult to work with due to its low solubility in water. In addition, it can be toxic to normal cells at high concentrations, so care must be taken when using it in experiments.
Direcciones Futuras
There are a number of future directions for research on N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of new formulations that improve its solubility and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide treatment. Finally, there is interest in combining N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide with other anti-cancer drugs to improve its efficacy.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(4-methyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-13(14(17)15(3)4)16(20(5,18)19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZBWGYFXTPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4649744.png)
![3-[(5-benzylidene-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4649746.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4649763.png)


![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649825.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)
![N-(2,6-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4649832.png)
![4-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649836.png)

![1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4649848.png)